
Indomethacin
Overview
Description
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) widely used to reduce fever, pain, stiffness, and swelling from inflammation. It works by inhibiting the production of prostaglandins, endogenous signaling molecules known to cause these symptoms. This compound was first patented in 1961 and approved for medical use in 1963 . It is commonly prescribed for conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and gouty arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin begins with 4-methoxyphenyl hydrazine. The phenylhydrazone is formed by reaction with methyl levulinate under acid-catalyzed conditions. Heating of the phenylhydrazone allows isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement. Elimination of ammonia gives the indole .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The solid product is filtered, washed with water, and recrystallized from 50% aqueous alcohol .
Chemical Reactions Analysis
Types of Reactions: Indomethacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .
Scientific Research Applications
Rheumatology
Indomethacin is primarily used to manage various inflammatory and painful conditions, particularly in rheumatology. It has shown efficacy in treating:
- Rheumatoid Arthritis : this compound can manage symptoms but is often used in conjunction with disease-modifying anti-rheumatic drugs (DMARDs) due to its limited efficacy in altering disease progression .
- Ankylosing Spondylitis : It is effective in alleviating pain and inflammation associated with this condition .
- Gouty Arthritis : this compound is frequently prescribed during acute gout attacks to reduce inflammation and pain .
Table 1: Efficacy of this compound in Rheumatological Conditions
Condition | Efficacy Rate (%) | Notes |
---|---|---|
Rheumatoid Arthritis | Moderate (50-60) | Often combined with DMARDs |
Ankylosing Spondylitis | High (70-80) | Effective in reducing symptoms |
Gouty Arthritis | High (80-90) | Rapid relief during acute attacks |
Pediatric Applications
This compound is also utilized in pediatrics, particularly for managing patent ductus arteriosus (PDA) in premature infants. Studies have shown that this compound effectively promotes the closure of PDA, reducing the need for surgical intervention .
Case Study: this compound for Patent Ductus Arteriosus
In a clinical trial involving 55 neonates, this compound treatment resulted in an 82% closure rate of PDA compared to only 19% in the placebo group . The treatment was associated with improved lung compliance and reduced need for surgical ligation.
COVID-19 Treatment
Recent studies have explored the potential of this compound as an adjunctive treatment for COVID-19. In a randomized clinical trial involving 210 patients, those treated with this compound showed significantly better outcomes compared to those receiving paracetamol:
- Desaturation Rates : None of the patients on this compound developed desaturation (SpO2 ≤ 93), while 20% of the paracetamol group did .
- Symptomatic Relief : Patients receiving this compound experienced faster recovery from fever and cough compared to their counterparts on paracetamol .
Table 2: Comparison of Outcomes in COVID-19 Patients Treated with this compound vs. Paracetamol
Parameter | This compound Group | Paracetamol Group |
---|---|---|
Desaturation (%) | 0 | 20 |
Median Time to Afebrile | 4 days | 7 days |
Cough Resolution | 3 days | 8 days |
Safety and Toxicity
Despite its effectiveness, this compound is associated with several side effects, including gastrointestinal issues and potential toxicity to the pancreas. A case report highlighted acute pancreatitis as a rare but serious adverse effect linked to this compound use . Clinicians must weigh these risks against the benefits when prescribing this medication.
Mechanism of Action
Indomethacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins from arachidonic acid. By blocking COX, this compound reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, this compound may inhibit chemotaxis, alter lymphocyte activity, and decrease proinflammatory cytokine levels .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Sulindac: Shares a similar mechanism of action but has different pharmacokinetic properties.
Colchicine: Used for treating gout but works through a different mechanism by inhibiting microtubule polymerization.
Uniqueness: Indomethacin is unique due to its potent anti-inflammatory effects and its ability to treat a wide range of inflammatory conditions. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and other headache disorders .
Biological Activity
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits a broad range of biological activities, primarily through its inhibition of cyclooxygenase (COX) enzymes. This article delves into the compound's pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
This compound primarily functions as a COX inhibitor , displaying a higher selectivity for COX-1 over COX-2. This selective inhibition contributes to its anti-inflammatory and analgesic effects. The drug binds tightly to the COX enzyme, forming a stable complex that inhibits prostaglandin synthesis, which is crucial in mediating inflammation and pain responses .
Pharmacological Properties
This compound's pharmacological profile includes:
- Anti-inflammatory Activity : this compound effectively reduces inflammation in various conditions, including arthritis and postoperative pain.
- Analgesic Effects : It alleviates pain by inhibiting prostaglandin synthesis.
- Antipyretic Properties : The drug can reduce fever by acting on the hypothalamus.
- Tocolytic Effects : this compound is used to suppress premature labor by inhibiting uterine contractions .
Clinical Applications
This compound is utilized in treating several medical conditions:
- Rheumatoid Arthritis : Clinical studies have shown that this compound provides significant relief in patients with rheumatoid arthritis, achieving good to excellent results in many cases .
- Gouty Arthritis : It is effective in managing acute gout attacks.
- Patent Ductus Arteriosus (PDA) : this compound has been successfully used to promote closure of PDA in neonates .
- Postoperative Pain Management : Its efficacy in reducing pain and inflammation post-surgery has been documented .
In Vitro Studies
Recent studies have demonstrated that this compound induces gel-liquid phase separation in lipid membranes, affecting membrane dynamics and potentially influencing drug interactions with cellular membranes. This property may explain some of the drug's biological effects, including its influence on membrane protein localization and function .
Clinical Trials
A randomized clinical trial evaluated this compound's effectiveness in treating COVID-19 patients with comorbidities. Results indicated that patients receiving this compound experienced faster symptomatic relief compared to those on paracetamol, with no adverse events reported .
Comparative Studies
In a study comparing this compound and ibuprofen for preventing heterotopic ossification after hip surgery, this compound demonstrated superior efficacy. In the this compound group, 77% of patients showed no evidence of ossification compared to 73% in the ibuprofen group .
Case Studies
- Rheumatoid Arthritis : A long-term study involving patients with rheumatoid arthritis showed favorable outcomes with this compound treatment, highlighting its role as a valuable addition to therapeutic regimens for chronic inflammatory diseases .
- Neonatal PDA : A controlled trial indicated that this compound was significantly more effective than placebo in promoting PDA closure in neonates, with an 82% success rate compared to 19% for placebo .
Q & A
Basic Research Questions
Q. Q1. What experimental design strategies are recommended for optimizing indomethacin formulations in preclinical studies?
A factorial design approach (e.g., 2³ full factorial design) is widely used to evaluate formulation variables such as drug loading, surfactant concentration, and solvent systems. For example, particle size, viscosity, and permeation flux can be analyzed as dependent variables using ANOVA and multiple linear regression models to identify critical factors . Dose-response studies in animal models should prioritize lower doses (e.g., 1–3 mg/kg) to avoid toxicity thresholds linked to prostaglandin inhibition .
Q. Q2. How should researchers address contradictions in this compound’s reported toxicity across preclinical studies?
Toxicity variability often stems from species-specific differences in drug metabolism and experimental dosing regimens. For instance, gastrointestinal and renal toxicity in rodents correlate with higher doses (>5 mg/kg), while chromosomal aberrations in mice occur at prolonged exposures . To resolve contradictions, researchers should:
- Standardize dosing relative to body surface area (BSA) across species.
- Include control groups treated with COX-2 selective inhibitors to isolate non-prostaglandin-mediated effects .
Q. Q3. What methodologies are validated for assessing this compound’s anti-inflammatory efficacy in vivo?
The carrageenan-induced paw edema model in rats is a gold standard. Key steps include:
Administering this compound (2–5 mg/kg) orally 1 hour pre-carrageenan injection.
Measuring paw thickness at 0, 1, 3, and 5 hours post-injection using calipers.
Comparing results to positive controls (e.g., dexamethasone) and analyzing via one-way ANOVA with Tukey’s post hoc test .
Advanced Research Questions
Q. Q4. How can high-throughput systems improve this compound crystallization for enhanced bioavailability?
Microfluidic platforms enable rapid screening of antisolvent-crystallization conditions. For example:
- Generate hydrogel droplets containing this compound/solvent/antisolvent mixtures.
- Classify crystal morphologies (e.g., needles vs. plates) using deep learning-based image analysis.
- Construct ternary phase diagrams to guide scalable production of optimal polymorphs (e.g., γ-form with higher solubility) .
Q. Q5. What computational models predict this compound’s pharmacokinetic variability during pregnancy?
Physiologically based pharmacokinetic (PBPK) models integrate CYP2C9 and UGT2B7 activity changes during pregnancy. Key parameters:
- Non-pregnant model : Clearance = 0.32 L/h, volume of distribution (Vd) = 0.15 L/kg.
- Pregnancy-adjusted model : Clearance increases by 40%, requiring dose adjustments to maintain therapeutic plasma levels (>1.5 µg/mL) . Sensitivity analysis shows CYP2C9 inhibition reduces clearance by 60%, highlighting drug-drug interaction risks .
Q. Q6. What clinical trial design considerations are critical for evaluating this compound in COVID-19?
Recent open-label trials emphasize:
- Primary endpoint : Time to SpO₂ normalization (≥95% on room air).
- Dosing : 50 mg orally every 8 hours until afebrile for 48 hours.
- Secondary endpoints : IL-6 reduction (ELISA) and viral RNA clearance (RT-PCR).
- Bias mitigation : Propensity score matching with retrospective cohorts to address confounders (e.g., comorbidities) .
Q. Methodological Guidelines
Data Reporting Standards
- Toxicity studies : Report absolute risk differences (ARD) for gastrointestinal ulcers (e.g., ARD = 12% at 75 mg/day vs. placebo) .
- Pharmacokinetics : Use metric units (e.g., AUC₀–₂₄ = 15.2 ± 2.3 µg·h/mL) and justify >3 significant figures via instrument precision .
Statistical Analysis
- For dose-response curves, apply nonlinear regression (e.g., log[inhibitor] vs. normalized response) with IC₅₀ confidence intervals.
- Use Bonferroni correction for multiple comparisons in behavioral assays (e.g., zebrafish anxiety models) .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Record name | INDOMETHACIN | |
Source | CAMEO Chemicals | |
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Record name | indometacin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indometacin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt) | |
Record name | Indomethacin [USAN:USP] | |
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DSSTOX Substance ID |
DTXSID9020740 | |
Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
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Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid | |
Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
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Solubility |
In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L | |
Record name | Indomethacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00328 | |
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Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
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Mechanism of Action |
Indometacin is a nonspecific and reversible inhibitor of the cyclo-oxygenase (COX) enzyme or prostaglandin G/H synthase. There are two identified isoforms of COX: COX-1 is universally present in most body tissues and is involved in the synthesis of the prostaglandins and thromboxane A2, while COX-2 is expressed in response to injury or inflammation. Constitutively expressed, the COX-1 enzyme is involved in gastric mucosal protection, platelet, and kidney function by catalyzing the conversion of arachidonic acid to prostaglandin (PG) G2 and PGG2 to PGH2. COX-2 is constitutively expressed and highly inducible by inflammatory stimuli. It is found in the central nervous system, kidneys, uterus, and other organs. COX-2 also catalyzes the conversion of arachidonic acid to PGG2 and PGG2 to PGH2. In the COX-2-mediated pathway, PGH2 is further converted to PGE2 and PGI2 (also known as prostacyclin). PGE2 is involved in mediating inflammation, pain, and fever. Decreasing levels of PGE2 leads to reduced inflammatory reactions. Indometacin is known to inhibit both isoforms of COX, however, with greater selectivity for COX-1, which accounts for its increased adverse gastric effects relative to other NSAIDs. It binds to the enzyme's active site and prevents the interaction between the enzyme and its substrate, arachidonic acid. Indometacin, unlike other NSAIDs, also inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from phospholipids. The analgesic, antipyretic and anti-inflammatory effects of indomethacin as well as adverse reactions associated with the drug occur as a result of decreased prostaglandin synthesis. Its antipyretic effects may be due to action on the hypothalamus, resulting in increased peripheral blood flow, vasodilation, and subsequent heat dissipation. The exact mechanism of action of indometacin in inducing closure of a patent ductus arteriosus is not fully understood; however, it is thought to be through inhibition of prostaglandin synthesis. At birth, the ductus arteriosus is normally closed as the tension of the oxygen increases significantly after birth. Patent ductus arteriosus in premature infants is associated with congenital heart malformations where PGE1 mediates an opposite effect to that of oxygen. PGE1 dilates the ductus arteriosus through smooth muscle relaxation and prevents the closure of the ductus arteriosus. By inhibiting the synthesis of prostaglandins, indometacin promotes the closure of ductus arteriosus. Indometacin has been described as possessing anticancer and antiviral properties through activation of protein kinase R (PKR) and downstream phosphorylation of eIF2α, inhibiting protein synthesis., The anti-inflammatory, analgesic, and antipyretic effects of indomethacin and other nonsteroidal anti-inflammatory drugs (NSAIDs), including selective inhibitors of cyclooxygenase-2 (COX-2) (e.g., celecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. This effect may be related to inhibition of the synthesis of prostaglandins that are believed to play a role in modulating the rate and extent of leukocyte infiltration during inflammation. Indomethacin also inhibits lysosomal enzyme release from polymorphonuclear leukocytes. Although the mechanism has not been determined, this effect appears to depend on the nature of the stimulus and may not be related to inhibition of prostaglandin synthesis. It has also been postulated that indomethacin, as an inhibitor of phosphodiesterase, may increase intracellular concentrations of cyclic adenosine monophosphate (AMP) which may play a role in the inflammatory response. In supratherapeutic concentrations, indomethacin depresses the synthesis of mucopolysaccharides through uncoupling of oxidative phosphorylation. By inhibiting cyclooxygenase, indomethacin and some other NSAIAs may also interfere with prostaglandin-mediated formation of autoantibodies that are involved in the inflammatory process., This article reviews the pathogenic mechanism of non-steroidal anti-inflammatory drug (NSAID)-induced gastric damage, focusing on the relation between cyclooxygenase (COX) inhibition and various functional events. NSAIDs, such as indomethacin, at a dose that inhibits prostaglandin (PG) production, enhance gastric motility, resulting in an increase in mucosal permeability, neutrophil infiltration and oxyradical production, and eventually producing gastric lesions. These lesions are prevented by pretreatment with PGE2 and antisecretory drugs, and also via an atropine-sensitive mechanism, not related to antisecretory action. Although neither rofecoxib (a selective COX-2 inhibitor) nor SC-560 (a selective COX-1 inhibitor) alone damages the stomach, the combined administration of these drugs provokes gastric lesions. SC-560, but not rofecoxib, decreases prostaglandin E2 (PGE2) production and causes gastric hypermotility and an increase in mucosal permeability. COX-2 mRNA is expressed in the stomach after administration of indomethacin and SC-560 but not rofecoxib. The up-regulation of indomethacin-induced COX-2 expression is prevented by atropine at a dose that inhibits gastric hypermotility. In addition, selective COX-2 inhibitors have deleterious influences on the stomach when COX-2 is overexpressed under various conditions, including adrenalectomy, arthritis, and Helicobacter pylori-infection. In summary, gastric hypermotility plays a primary role in the pathogenesis of NSAID-induced gastric damage, and the response, causally related with PG deficiency due to COX-1 inhibition, occurs prior to other pathogenic events such as increased mucosal permeability; and the ulcerogenic properties of NSAIDs require the inhibition of both COX-1 and COX-2, the inhibition of COX-1 upregulates COX-2 expression in association with gastric hypermotility, and PGs produced by COX-2 counteract the deleterious effect of COX-1 inhibition. | |
Record name | Indomethacin | |
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Color/Form |
Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism | |
CAS No. |
53-86-1 | |
Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
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Record name | Indomethacin [USAN:USP] | |
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Record name | Indomethacin | |
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Record name | indomethacin | |
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Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl- | |
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Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
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Record name | Indometacin | |
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Record name | INDOMETHACIN | |
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Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
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Melting Point |
311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C | |
Record name | INDOMETHACIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20522 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Indomethacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INDOMETHACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Indomethacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.